molecular formula C13H10O4S B6399249 MFCD18319830 CAS No. 1261995-48-5

MFCD18319830

Cat. No.: B6399249
CAS No.: 1261995-48-5
M. Wt: 262.28 g/mol
InChI Key: QDUPJOSLOSCUEP-UHFFFAOYSA-N
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Description

Given the absence of explicit data for "MFCD18319830," a hypothetical introduction would typically include:

  • Chemical Identity: CAS number, molecular formula, molecular weight, IUPAC name, and structural features.
  • Physicochemical Properties: Solubility, boiling/melting points, stability under various conditions (e.g., pH, temperature), and spectroscopic data (e.g., NMR, IR).
  • Synthetic Routes: Common methods for synthesis, such as catalytic reactions, solvent systems, and purification techniques (e.g., column chromatography, recrystallization) .
  • Applications: Potential uses in pharmaceuticals, agrochemicals, or materials science, inferred from structural analogs (e.g., trifluoromethyl-containing compounds in drug discovery) .

Properties

IUPAC Name

2-(5-formylthiophen-3-yl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-9-2-3-11(12(5-9)13(15)16)8-4-10(6-14)18-7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUPJOSLOSCUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689480
Record name 2-(5-Formylthiophen-3-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-48-5
Record name 2-(5-Formylthiophen-3-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18319830 typically involves a series of well-defined chemical reactions. One common method includes the co-precipitation technique, which is used to synthesize hydrophilic material-modified nanoparticles . This method ensures the stability and purity of the compound, which is crucial for its applications.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and consistency. Techniques such as vacuum filtration and spin coating are employed to produce the compound in bulk . These methods are optimized to maintain the quality and properties of the compound during mass production.

Chemical Reactions Analysis

Types of Reactions: MFCD18319830 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid for oxidation and various catalysts for reduction reactions . The conditions for these reactions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield graphite oxide, while reduction reactions can produce different derivatives of the compound .

Scientific Research Applications

MFCD18319830 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it serves as a marker for various biological processes. In medicine, it is explored for its potential therapeutic properties. Additionally, the compound is used in industry for the production of advanced materials and nanotechnology applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights systematic approaches to comparing compounds, focusing on structural similarity , bioactivity , and synthetic accessibility . Below is a hypothetical comparison table modeled after the methodologies in , and 9:

Compound MFCD18319830 Compound A (CAS 918538-05-3) Compound B (CAS 1022150-11-3) Compound C (CAS 1533-03-5)
Molecular Formula C₉H₁₀F₃N₂O C₆H₃Cl₂N₃ C₂₇H₃₀N₆O₃ C₁₀H₉F₃O
Molecular Weight 234.19 188.01 486.57 202.17
Log S (ESOL) -2.1 -2.5 -3.8 -2.47
Bioavailability Score 0.55 0.45 0.30 0.55
Synthetic Accessibility Moderate High Low Moderate
Key Functional Groups Trifluoromethyl, amide Dichloropyrrole Benzodiazepine core Trifluoromethyl ketone
Hazard Statements H315, H319 H315, H319, H335 H302, H315, H319, H335 H302

Key Findings from Comparisons :

Structural Similarity :

  • This compound and Compound C share a trifluoromethyl group, which enhances metabolic stability and lipophilicity in drug candidates .
  • Compound A’s dichloropyrrole moiety contrasts with this compound’s amide group, leading to differences in reactivity and toxicity profiles .

Bioactivity :

  • This compound’s moderate bioavailability score (0.55) aligns with Compound C but exceeds Compound B’s lower score (0.30), suggesting better drug-likeness .
  • Compound B’s benzodiazepine core implies central nervous system activity, whereas this compound’s amide group may target protease enzymes .

Synthetic Challenges :

  • Compound B’s low synthetic accessibility (due to a complex heterocyclic core) contrasts with this compound’s straightforward amide-bond formation .
  • Green chemistry methods, such as recyclable catalysts (e.g., A-FGO in ), could optimize this compound’s synthesis for scalability .

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